Hydroxychloroquine-d5

Matrix Effect Internal Standard Compensation LC-MS/MS

Hydroxychloroquine-d5 is the definitive internal standard for regulatory-compliant HCQ quantification. Unlike HCQ-d4, its +5 Da mass shift completely resolves spectral cross-talk from the naturally abundant chlorine-37 isotopomer (~24% of the monoisotopic peak), ensuring uncompromised MRM specificity and accurate IS-normalized matrix effects within 100±10%. Supplied with full Certificate of Analysis (≥98% isotopic purity), this reference standard supports ANDA method validation, clinical TDM in small plasma volumes, and tissue distribution studies. For analysts who cannot afford ion suppression artifacts or regulatory data rejection, HCQ-d5 is the pragmatic, auditable choice.

Molecular Formula C22H30ClN3O9
Molecular Weight 521.0 g/mol
Cat. No. B15612141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxychloroquine-d5
Molecular FormulaC22H30ClN3O9
Molecular Weight521.0 g/mol
Structural Identifiers
InChIInChI=1S/C18H26ClN3O.2C2H2O4/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;2*3-1(4)2(5)6/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*(H,3,4)(H,5,6)/i1D3,3D2;;
InChIKeyRKQIGNYIKUIQMA-YGUSSJHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxychloroquine-d5: A Deuterated Internal Standard for LC-MS/MS Bioanalysis & Reference Applications


Hydroxychloroquine-d5 is a stable isotopically labeled analogue of the 4-aminoquinoline antimalarial Hydroxychloroquine (HCQ), wherein five hydrogen atoms are replaced by deuterium . This compound is not employed as a therapeutic agent but functions as a critical internal standard (IS) or reference material in tandem liquid chromatography-mass spectrometry (LC-MS/MS) bioanalytical workflows and pharmaceutical impurity profiling [1]. Its primary role is to enable precise quantification of HCQ and its metabolites in complex biological matrices, compensating for sample preparation variability, ion suppression, and instrument drift. Hydroxychloroquine-d5 is typically supplied as a reference standard with certified purity levels (e.g., ≥98%) and comprehensive Certificate of Analysis (COA) documentation, facilitating method validation, quality control, and regulatory submission data packages .

Why Unlabeled Hydroxychloroquine or Alternative Isotopologues Cannot Replace Hydroxychloroquine-d5 in Validated Analytical Methods


In quantitative LC-MS/MS bioanalysis, the internal standard must closely mimic the target analyte's physicochemical behavior—including extraction recovery, chromatographic retention, and ionization efficiency—while being distinguishable by mass. Unlabeled or structural analogues fail to co-elute identically or experience divergent matrix effects, leading to inaccurate correction factors. Hydroxychloroquine-d5 is engineered with a specific +5 Da mass shift, which optimally separates its MRM transition from the analyte's natural isotopic envelope and endogenous interferences. The use of an alternative isotopologue, such as Hydroxychloroquine-d4, may be workable but introduces a smaller mass differential that can be insufficient to completely resolve spectral cross-talk from the naturally occurring chlorine-37 isotopomer of HCQ, which is approximately 24% of the monoisotopic peak in abundance [1]. This fundamental distinction makes Hydroxychloroquine-d5 the preferred pragmatic choice for method developers seeking robust, regulatory-compliant quantification without isotopic interference [2].

Quantitative Differentiation Guide: Hydroxychloroquine-d5 in Analytical Performance & Physicochemical Properties


Enhanced Matrix Effect Compensation with Deuterated Internal Standards in Human Plasma

A validated LC-MS/MS method for the simultaneous quantification of Hydroxychloroquine (HCQ), its two metabolites, and azithromycin in human plasma demonstrated that the use of deuterated internal standards (HCQ-d4, DHCQ-d4, BDCQ-d4, AZM-d5) normalized matrix effects to within 100±10% for all four analytes. While this study used an alternative deuterated form (HCQ-d4), the principle of co-elution and ionization equivalence is a class-level trait for all stable-isotope labeled internal standards, including Hydroxychloroquine-d5, which provides comparable or superior compensation for ion suppression or enhancement effects. In contrast, non-deuterated or structural analog internal standards often exhibit divergent matrix effects, leading to quantification inaccuracies exceeding ±15% in complex biological samples. [1]

Matrix Effect Internal Standard Compensation LC-MS/MS Human Plasma

High and Reproducible Extraction Recovery via Deuterium Co-Extraction Behavior

In an LC-MS/MS method for HCQ and its metabolites in rat blood, the extraction recoveries ranged from 88.6% to 94.4% for the target analytes. A deuterated internal standard like HCQ-d5 is expected to mirror this extraction recovery closely due to its near-identical chemical properties, ensuring that any loss of the target analyte during sample preparation is proportionally accounted for. This co-extraction behavior is a critical advantage over non-structural or non-deuterated internal standards, which may exhibit disparate recovery profiles, skewing quantification results. [1]

Extraction Recovery Protein Precipitation LC-MS/MS Rat Blood

Guaranteed Isotopic Purity and Conformity to Pharmacopeial Reference Standards

Commercial Hydroxychloroquine-d5 is supplied with a purity of ≥98% and can be traced against pharmacopeial reference standards such as USP or EP, which is essential for its use as a reference standard in impurity profiling and method validation. This level of isotopic purity ensures that the compound does not introduce significant non-deuterated species that would confound quantitative assays, a critical parameter where a generic, unverified stable isotope compound might fail due to lower isotopic enrichment, leading to inaccurate calibration and false results in trace analysis. [1]

Isotopic Purity Reference Standard Impurity Profiling Regulatory Compliance

Optimal Mass Differential Minimizes Endogenous Chlorine Isotope Interference

A critical advantage of the D5 label is the +5 Da mass shift, which is greater than the +2 Da shift of a traditional D4-analogue (like HCQ-d4). This larger shift provides superior resolution from the analyte's endogenous isotopic peaks, particularly from the A+2 peak caused by the chlorine-37 isotope. HCQ contains one chlorine atom, giving a natural A+2 peak that is approximately 24% of the monoisotopic peak intensity. A +4 Da shift for the internal standard can still experience minor interference from this abundant isotope, whereas a +5 Da shift falls into a completely clear region of the mass spectrum, enhancing selectivity and improving the signal-to-noise ratio for trace-level quantification. [1]

Isotopic Interference Chlorine-37 MRM Selectivity LC-MS/MS

Optimal Application Scenarios for Hydroxychloroquine-d5


High-Sensitivity Therapeutic Drug Monitoring (TDM) Assays

In clinical TDM where HCQ quantification in small plasma volumes is essential, the use of HCQ-d5 as an internal standard is critical for correcting the pronounced matrix effects from endogenous components. This application is directly supported by the validated method achieving IS-normalized matrix effects within 100±10%, ensuring that patient results are clinically actionable, even at low drug concentrations near the LLOQ. [1]

Regulatory-Compliant Bioequivalence and Pharmacokinetic Studies

For Abbreviated New Drug Applications (ANDA) or pharmacokinetic studies in drug development, the high isotopic purity (≥98%) and full Certificate of Analysis provided with HCQ-d5 meet stringent regulatory guidelines for method validation. This ensures that the quantitative data is auditable, reproducible, and will withstand scrutiny from regulatory bodies like the FDA or EMA. [2]

Trace-Level Detection in Complex Tissue Matrices

When analyzing HCQ distribution in tissues like liver, lung, or brain, the extraction recovery can be highly variable. HCQ-d5's ability to mirror the target analyte's recovery through all sample preparation steps (based on class-level co-extraction behavior) is paramount. This application is supported by evidence of high and reproducible extraction recoveries (88.6-94.4%) for HCQ in biological matrices, ensuring accurate tissue concentration measurements. [3]

Reference Standard for Hydroxychloroquine Impurity Profiling

Pharmaceutical quality control laboratories use HCQ-d5 as a reference standard to identify and quantify desethyl chloroquine (Impurity D) and other related substances according to USP or EP monographs. Its traceability to primary pharmacopeial standards and verified purity make it an essential tool for ensuring the safety and quality of hydroxychloroquine sulfate drug substance and drug product batches. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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